![molecular formula C17H15NO5 B4018173 2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide](/img/structure/B4018173.png)
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
Description
“2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide” is a compound that falls within the realm of organic chemistry, specifically within the study of benzamides and their derivatives. These compounds are of interest for their diverse chemical behaviors and potential applications in various fields, including materials science and pharmacology.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves condensation reactions, as seen in the preparation of N-(3-hydroxyphenyl) benzamide through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium (Abbasi et al., 2014). Similar methodologies could be adapted for synthesizing the target compound by modifying the functional groups involved.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, like the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, employs X-ray diffraction and DFT calculations to elucidate crystal structures and electronic properties (Demir et al., 2015). These techniques could be applied to understand the geometric and electronic structure of the compound .
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including acylation and cyclization, to form complex structures like 3-hydroxyisoindolin-1-ones via rhodium-catalyzed oxidative acylation (Sharma et al., 2012). Such reactions highlight the chemical versatility and reactivity of these compounds.
Physical Properties Analysis
The physical properties of benzamide derivatives can be studied through spectroscopic methods and DFT calculations, which provide insights into vibrational frequencies, HOMO-LUMO gaps, and molecular electrostatic potential surfaces (Barım & Akman, 2019). These properties are crucial for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, can be inferred from studies on their synthesis and reactions. For example, the acylation reactions used to synthesize N-(2-bromo-4-methoxyphenyl)acrylamide provide insight into the electrophilic character of the acyl group and its reactivity towards nucleophiles (Jia-cheng, 2012).
properties
IUPAC Name |
2-hydroxy-N-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)20)7-9-16(21)18-17(22)12-4-2-3-5-13(12)19/h2-10,19-20H,1H3,(H,18,21,22)/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPENBHLTHGTJCX-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49818777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-hydroxy-N-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.